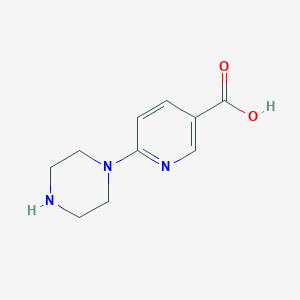

6-Piperazin-1-ylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-piperazin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYHUVUKIGFYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378069 | |

| Record name | 6-(Piperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278803-18-2 | |

| Record name | 6-(Piperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Piperazin-1-ylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Piperazin-1-ylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry. This document details a plausible synthetic pathway, outlines a comprehensive characterization protocol, and discusses the potential biological significance of this molecule.

Introduction

This compound is a derivative of nicotinic acid, also known as vitamin B3 or niacin. The incorporation of a piperazine moiety at the 6-position of the pyridine ring introduces a versatile pharmacophore, a common feature in many biologically active compounds. The piperazine ring can influence the molecule's physicochemical properties, such as solubility and basicity, and can provide additional points for interaction with biological targets. Derivatives of nicotinic acid and piperazine have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of this and related compounds.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. This involves the displacement of a leaving group, typically a halogen, from the 6-position of a nicotinic acid derivative by piperazine. A common and commercially available starting material for this synthesis is 6-chloronicotinic acid.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a general procedure based on established methods for the synthesis of similar compounds. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

6-Chloronicotinic acid

-

Piperazine (anhydrous)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

-

Base (e.g., Potassium carbonate, Triethylamine)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinic acid (1 equivalent) and an excess of piperazine (typically 3-5 equivalents) in a suitable high-boiling point solvent.

-

Addition of Base: Add a base (e.g., potassium carbonate, 2-3 equivalents) to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct.

-

Reaction: Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (piperazine hydrochloride) has formed, it can be removed by filtration. The filtrate is then acidified with hydrochloric acid to precipitate the product. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Physicochemical Properties

| Property | Expected Value/Observation |

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the piperazine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (piperazine) | 3500-3300 |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C=N and C=C stretch (pyridine) | 1600-1450 |

| C-N stretch | 1350-1000 |

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 207.23.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the structural motifs suggest potential interactions with several biological targets.

Potential Signaling Pathway Involvement

Nicotinic acid is known to be an agonist of the nicotinic acid receptor 1 (NIACR1), also known as GPR109A, a G protein-coupled receptor. Activation of this receptor can lead to a variety of downstream signaling events. The piperazine moiety is a common scaffold in many centrally active drugs, often targeting neurotransmitter receptors. Therefore, it is plausible that this compound could modulate nicotinic acetylcholine receptors (nAChRs) or other CNS receptors.

An In-depth Technical Guide on the Physicochemical Properties of 6-Piperazin-1-ylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the physicochemical properties of 6-Piperazin-1-ylnicotinic acid is limited in publicly available literature. This guide provides predicted values and data from closely related compounds for reference, alongside standardized experimental protocols for determining these properties.

Core Physicochemical Properties

This compound, also known as 6-(piperazin-1-yl)pyridine-3-carboxylic acid, is a heterocyclic compound incorporating both a nicotinic acid and a piperazine moiety. These structural features are common in pharmacologically active molecules, suggesting its potential for biological activity. A comprehensive understanding of its physicochemical properties is crucial for any research and development efforts.

Table 1: Summary of Physicochemical Properties for this compound and Related Compounds

| Property | This compound (Predicted/Calculated) | 6-Piperazin-1-ylnicotinamide[1] | Piperazine-1-carboxylic acid[2] | Nicotinic acid[3] |

| IUPAC Name | 6-(Piperazin-1-yl)pyridine-3-carboxylic acid | 6-(piperazin-1-yl)pyridine-3-carboxamide | Piperazine-1-carboxylic acid | Pyridine-3-carboxylic acid |

| Chemical Formula | C₁₀H₁₃N₃O₂ | C₁₀H₁₄N₄O | C₅H₁₀N₂O₂ | C₆H₅NO₂ |

| Molecular Weight | 207.23 g/mol | 206.24 g/mol | 130.15 g/mol | 123.111 g/mol |

| Melting Point | Data not available | Data not available | Data not available | 237 °C |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available | 18 g/L in water |

| pKa | Data not available | Data not available | Data not available | 2.0, 4.85 |

| logP | Data not available | Data not available | -3.1 | 0.219 |

Experimental Protocols for Physicochemical Property Determination

Detailed experimental protocols are essential for the accurate and reproducible measurement of physicochemical properties. The following are standardized methods applicable to small molecules like this compound.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining thermodynamic solubility.[4]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Calibration: A standard calibration curve is generated using known concentrations of the compound to quantify the solubility.[5]

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility assay.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[6]

Methodology:

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the acidic and basic forms of the molecule are equal.

Logical Flow for pKa Determination

Caption: Process for determining pKa via potentiometric titration.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[7][8]

Methodology:

-

Preparation: A known amount of the compound is dissolved in a biphasic system of n-octanol and water in a separatory funnel.

-

Partitioning: The mixture is shaken vigorously to allow the compound to partition between the two phases and then left to stand for the phases to separate.

-

Sampling: Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

Workflow for logP Determination

Caption: Shake-flask method for logP determination.

Potential Signaling Pathways and Biological Activities

While specific signaling pathways for this compound have not been elucidated, the activities of its constituent moieties, nicotinic acid and piperazine, are well-documented.

Nicotinic Acid Signaling

Nicotinic acid (Niacin) is known to exert its effects through the G-protein coupled receptor, GPR109A (also known as HCA₂).[9] Activation of this receptor in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis and reduces the release of free fatty acids into the bloodstream.[9]

Nicotinic Acid Signaling Pathway

Caption: Simplified nicotinic acid signaling via GPR109A.

Biological Activities of Piperazine Derivatives

The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[10][11][12] These activities are often attributed to the ability of the piperazine moiety to interact with various biological targets, including receptors and enzymes.

Known activities of piperazine derivatives include:

-

Antimicrobial: Many piperazine derivatives have shown efficacy against various bacterial and fungal strains.[13]

-

Anticancer: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.[11]

-

Central Nervous System (CNS) Activity: The piperazine scaffold is present in numerous drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[14]

The specific biological activity of this compound would depend on the interplay between the nicotinic acid and piperazine moieties and their interaction with biological targets. Further research is required to elucidate its specific pharmacological profile.

Relationship of Molecular Moieties to Potential Biological Activity

Caption: Potential biological activities based on structural components.

References

- 1. scbt.com [scbt.com]

- 2. Piperazine-1-carboxylic acid | C5H10N2O2 | CID 131766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. acdlabs.com [acdlabs.com]

- 9. What is the mechanism of Niacin? [synapse.patsnap.com]

- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Piperazin-1-ylnicotinic acid CAS number and structure

An in-depth technical guide on the core properties of piperazine-containing antimicrobial agents, with a focus on Ciprofloxacin, is provided below. Due to the limited availability of detailed technical data for "6-Piperazin-1-ylnicotinic acid," this guide centers on the closely related and extensively researched compound, Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid). This document is intended for researchers, scientists, and professionals in drug development.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a wide variety of bacterial infections.[1] It belongs to the second generation of quinolones and is valued for its high bioavailability and potent activity against both Gram-positive and Gram-negative bacteria.[2][3] Its core structure features a piperazine moiety, which is crucial for its antibacterial efficacy.

Chemical Structure and Properties

-

Chemical Name: 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid[4]

Structure:

Caption: Chemical structure of Ciprofloxacin.

Mechanism of Action

Ciprofloxacin's bactericidal effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8]

-

In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for the negative supercoiling of bacterial DNA, a critical process for DNA replication and transcription.[8]

-

In Gram-positive bacteria , topoisomerase IV is often the main target. This enzyme is crucial for the separation of daughter chromosomes after DNA replication.[9]

Ciprofloxacin binds to the enzyme-DNA complex, which traps the enzyme in a state where it has created a double-strand break in the DNA but cannot reseal it.[8] This leads to the accumulation of these breaks, disrupting DNA replication and ultimately causing bacterial cell death.[7][10]

Caption: Mechanism of action of Ciprofloxacin.

Quantitative Data: In Vitro Activity

The in vitro potency of ciprofloxacin is typically measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Microorganism | ATCC Strain | MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.004 - 0.015 |

| Staphylococcus aureus | 29213 | 0.12 - 0.5 |

| Pseudomonas aeruginosa | 27853 | 0.25 - 1.0 |

| Enterococcus faecalis | 29212 | 0.25 - 2.0 |

| Haemophilus influenzae | 49247 | 0.004 - 0.03 |

| Neisseria gonorrhoeae | 49226 | 0.001 - 0.008 |

Data compiled from FDA and other sources.[11][12]

Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized methods for determining the MIC of ciprofloxacin are crucial for clinical and research purposes. The following are summaries of widely accepted protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

5.1. Broth Microdilution Method

This method involves preparing a series of twofold dilutions of ciprofloxacin in a 96-well microtiter plate.[13][15]

-

Materials:

-

Ciprofloxacin powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Incubator (35 ± 2°C)

-

-

Procedure:

-

Prepare a stock solution of ciprofloxacin.

-

Perform serial twofold dilutions of the ciprofloxacin stock solution in CAMHB within the wells of the microtiter plate.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35 ± 2°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible bacterial growth.[15]

-

Caption: Broth microdilution workflow.

5.2. Disk Diffusion Method

This is a qualitative method to assess the susceptibility of a bacterial isolate to ciprofloxacin.[13]

-

Materials:

-

Ciprofloxacin-impregnated paper disks (5 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile swabs

-

Incubator (35 ± 2°C)

-

-

Procedure:

-

Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.

-

Aseptically apply a ciprofloxacin disk to the center of the inoculated agar surface.

-

Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Measure the diameter of the zone of growth inhibition around the disk. The size of this zone is correlated with the MIC and is interpreted as susceptible, intermediate, or resistant based on CLSI guidelines.

-

Conclusion

Ciprofloxacin remains a clinically significant antibiotic due to its broad spectrum of activity and well-understood mechanism of action. The piperazine substituent is a key feature that contributes to its potent inhibition of bacterial DNA gyrase and topoisomerase IV. Standardized testing protocols are essential for its effective use in clinical practice and for ongoing surveillance of antimicrobial resistance. This guide provides core technical information to aid researchers and drug development professionals in their work with this important class of antimicrobial agents.

References

- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. joghr.org [joghr.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Ciprofloxacin | 85721-33-1 [chemicalbook.com]

- 5. Ciprofloxacin [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

Biological Screening of Novel 6-Piperazin-1-ylnicotinic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel 6-piperazin-1-ylnicotinic acid derivatives. The document outlines detailed experimental protocols for key assays, presents a framework for data interpretation through structured tables, and visualizes experimental workflows and potential signaling pathways using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents based on this chemical scaffold.

Introduction

The this compound scaffold is a promising heterocyclic structure in medicinal chemistry. Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] Nicotinic acid and its derivatives have also been investigated for various therapeutic applications.[5] The combination of these two pharmacophores in the this compound core presents a unique opportunity for the development of novel drug candidates with diverse biological activities. This guide details the essential screening methodologies to explore the therapeutic potential of these novel derivatives.

Experimental Protocols

This section provides detailed methodologies for the primary biological screening of novel this compound derivatives. These protocols are based on established methods for evaluating analogous chemical structures.

In Vitro Anticancer Activity

The antiproliferative activity of the synthesized compounds is a primary focus of the initial screening cascade. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]

Experimental Workflow for Anticancer Screening

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48 to 72 hours.

-

MTT Assay: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Antimicrobial Activity

The antimicrobial potential of the derivatives can be assessed against a panel of pathogenic bacteria and fungi using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2]

Experimental Workflow for Antimicrobial Screening

Protocol:

-

Microorganism Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger) are used. The inoculum is prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard.[2]

-

Broth Microdilution: The assay is performed in 96-well microtiter plates. The test compounds are serially diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from the biological screenings should be summarized in clearly structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Anticancer Activity Data

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

| Compound ID | R-group Substitution | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |

| Derivative 1 | -H | >100 | >100 | >100 |

| Derivative 2 | -4-Cl-Ph | 25.4 ± 2.1 | 32.1 ± 3.5 | 45.8 ± 4.2 |

| Derivative 3 | -4-F-Ph | 15.8 ± 1.9 | 21.5 ± 2.8 | 33.7 ± 3.1 |

| Doxorubicin | (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |

Data are presented as mean ± standard deviation from three independent experiments. IC50 values are hypothetical and for illustrative purposes.

Antimicrobial Activity Data

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound ID | R-group Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | -H | >128 | >128 | >128 |

| Derivative 2 | -4-Cl-Ph | 32 | 64 | 128 |

| Derivative 3 | -4-F-Ph | 16 | 32 | 64 |

| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |

| Fluconazole | (Standard) | N/A | N/A | 8 |

MIC values are hypothetical and for illustrative purposes.

Potential Signaling Pathways

The biological activity of this compound derivatives may be mediated through various cellular signaling pathways. Based on the known activities of similar heterocyclic compounds, the following pathways are plausible targets for investigation.

Apoptosis Induction in Cancer Cells

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Further investigation into the mechanism of action could involve Western blot analysis of key apoptotic proteins such as caspases, Bcl-2 family proteins, and PARP cleavage.

Inhibition of Bacterial Cell Wall Synthesis

For antimicrobial derivatives, a potential mechanism of action is the inhibition of essential bacterial processes, such as cell wall synthesis.

Enzyme inhibition assays with key bacterial enzymes involved in peptidoglycan synthesis could elucidate the specific molecular target. Molecular docking studies can also provide insights into the binding interactions between the derivatives and the active site of the target enzyme.[7]

Conclusion

This technical guide provides a foundational framework for the systematic biological screening of novel this compound derivatives. The detailed experimental protocols, structured data presentation, and visualization of potential mechanisms of action are intended to streamline the research and development process. The versatility of the this compound scaffold, combined with a robust screening cascade, holds significant promise for the discovery of new therapeutic agents to address unmet medical needs in oncology and infectious diseases. Further studies, including in vivo efficacy and toxicity assessments, will be crucial for the clinical translation of promising lead compounds.

References

An Examination of the In Vitro Biological Activity of 6-Piperazin-1-ylnicotinic Acid and Structurally Related Compounds

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant lack of specific in vitro biological activity data for the compound 6-Piperazin-1-ylnicotinic acid . Commercial suppliers list the compound, indicating its use in chemical synthesis, but do not provide bioactivity data.[1] Therefore, this technical guide will address the known biological activities of structurally related compounds to provide a contextual understanding for researchers, scientists, and drug development professionals. The activities described herein should not be directly attributed to this compound itself but rather viewed as potential areas of investigation.

Overview of Structurally Related Compounds

The chemical scaffold of this compound combines a nicotinic acid (pyridine-3-carboxylic acid) core with a piperazine moiety at the 6-position. The biological activities of derivatives containing these individual or combined pharmacophores are diverse. This guide will focus on compounds where a piperazine ring is attached to a pyridine core, particularly those with a carboxy or related functional group.

Potential Biological Activities Based on Analogs

Antimicrobial and Antifungal Activity

Derivatives of piperazine and nicotinic acid have been investigated for their antimicrobial properties.[2] For instance, a closely related aldehyde derivative, 6-(Piperazin-1-yl)nicotinaldehyde , has demonstrated inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.[3] Further research into novel disubstituted piperazines has also yielded compounds with significant antibacterial and antifungal activity.[4] Some of these compounds were found to be more potent than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA).[4]

Central Nervous System (CNS) Activity

The piperazine moiety is a well-known scaffold in CNS drug discovery. Studies on 6-(Piperazin-1-yl)nicotinaldehyde indicate that it can bind to serotonin and dopamine receptors, which are crucial targets in the development of treatments for mood disorders.[3] Preliminary research also suggests that derivatives may possess antidepressant properties.[3] This suggests that this compound could be a candidate for CNS-related research.

Enzyme Inhibition

Enzyme inhibition is another area where related compounds have shown activity.

-

Urease Inhibition: Pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors. Urease is an important enzyme for pathogens like Helicobacter pylori, and its inhibition can be a therapeutic strategy for treating gastric ulcers.[5]

-

Acetylcholinesterase (AChE) Inhibition: Certain piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[6]

-

General Enzyme Inhibition: The pyridine carboxylic acid scaffold is present in numerous enzyme inhibitors targeting a wide range of biological pathways.[7][8] The specific interactions of 6-(Piperazin-1-yl)nicotinaldehyde with various enzymes are also an area of active investigation.[3]

Anti-inflammatory and Anti-hyperglycemic Activity

Nicotinic acid derivatives have been explored for their potential as anti-inflammatory and anti-hyperglycemic agents.[9][10] Studies have shown that some of these compounds can inhibit inflammatory cytokines such as TNF-α and IL-6.[9] Additionally, certain pyridine-3-carboxylic acid derivatives have exhibited in vitro inhibition of the α-amylase enzyme, which is a target for managing hyperglycemia.[10]

General Experimental Workflow for In Vitro Bioactivity Screening

Given the lack of specific data for this compound, a general workflow for screening the in vitro biological activity of a novel compound is presented below. This workflow outlines the typical progression from initial broad screening to more specific mechanistic studies.

Caption: General workflow for in vitro biological activity screening of a novel compound.

Conclusion

While there is no direct in vitro biological activity data for this compound in the public domain, the analysis of structurally related compounds provides a valuable starting point for future research. The presence of the piperazine and nicotinic acid moieties suggests that this compound could be a promising scaffold for developing novel agents with potential applications in antimicrobial therapy, CNS disorders, and as enzyme inhibitors. The general experimental workflow provided offers a roadmap for the systematic evaluation of its biological properties. Further empirical studies are essential to elucidate the specific activities and therapeutic potential of this compound.

References

- 1. 6-PIPERAZIN-1-YL-NICOTINIC ACID | 278803-18-2 [amp.chemicalbook.com]

- 2. [PDF] SYNTHESIS AND BIOLOGICAL EVALUATION OF NICOTINIC ACID PEPTIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 3. Buy 6-(Piperazin-1-yl)nicotinaldehyde | 1225065-40-6 [smolecule.com]

- 4. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Assessment of 6-Piperazin-1-ylnicotinic Acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a representative technical guide based on the pharmacological assessment of structurally related piperazine and nicotinic acid derivatives. As of the last update, specific pharmacological data for 6-Piperazin-1-ylnicotinic acid is not publicly available. The experimental protocols, data, and potential signaling pathways are presented as a predictive framework for the evaluation of this novel chemical entity.

Introduction

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities. Similarly, the piperazine moiety is a common scaffold in medicinal chemistry, found in drugs with diverse therapeutic applications, including antimicrobial, antipsychotic, antidepressant, and anxiolytic effects[1][2]. The novel compound, this compound, combines these two pharmacophores, suggesting a potential for multifaceted pharmacological activity. This document outlines a hypothetical preliminary pharmacological assessment of this compound, providing a framework for its initial investigation.

Hypothetical Pharmacological Data

Based on the activities of related compounds, a preliminary assessment of this compound would likely investigate its antimicrobial and central nervous system (CNS) activities. The following tables present hypothetical data for such an assessment.

Table 1: In Vitro Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 16 | 32 |

| Escherichia coli ATCC 25922 | 32 | 64 |

| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 |

| Candida albicans ATCC 90028 | 8 | 16 |

Table 2: Receptor Binding Affinity of this compound for CNS Targets

| Receptor | Binding Affinity (Ki, nM) |

| Serotonin 5-HT1A | 75 |

| Serotonin 5-HT2A | 250 |

| Dopamine D2 | 450 |

| GABAA | >1000 |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted in a preliminary pharmacological assessment.

Antimicrobial Susceptibility Testing

Objective: To determine the in vitro antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Preparation: Standard strains of bacteria and fungi are cultured on appropriate agar plates and incubated under optimal conditions.

-

Broth Microdilution Assay:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

-

A standardized inoculum of each microorganism is added to the wells.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC/MFC: An aliquot from the wells showing no growth is sub-cultured onto fresh agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of this compound for selected CNS receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptors (e.g., from recombinant cell lines or animal brain tissue) are prepared by homogenization and centrifugation.

-

Binding Assay:

-

The membrane preparation is incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.

-

The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

-

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be modulated by this compound, based on its structural similarity to known CNS-active compounds, and a general workflow for its initial pharmacological screening.

References

Uncharted Territory: The Mechanism of Action of 6-Piperazin-1-ylnicotinic Acid Remains Undefined

A comprehensive analysis of publicly available scientific literature and databases reveals a significant gap in the understanding of the pharmacological properties of 6-piperazin-1-ylnicotinic acid. Despite its availability as a chemical entity, there is currently no published research detailing its specific mechanism of action, biological targets, or associated signaling pathways. This lack of data precludes the creation of an in-depth technical guide as requested.

While the specific actions of this compound are unknown, an examination of its constituent chemical moieties—a piperazine ring and a nicotinic acid backbone—can offer potential, albeit speculative, avenues for future research.

The Piperazine Moiety: A Versatile Pharmacophore

The piperazine ring is a common structural motif in a vast array of biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1][2][3] This versatility stems from the ability of its two nitrogen atoms to interact with various biological targets through hydrogen bonding and ionic interactions.[3]

Derivatives of piperazine have been extensively investigated and developed for a multitude of therapeutic applications, including:

-

Central Nervous System (CNS) Disorders: Many piperazine-containing drugs exhibit activity on neurotransmitter systems, particularly the monoamine pathways.[1][3] This has led to their use as antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[1][3]

-

Antimicrobial and Antifungal Agents: Numerous piperazine derivatives have been synthesized and screened for their efficacy against various bacterial and fungal strains.[4][5]

-

Enzyme Inhibition: Certain piperazine derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurological disorders.[6]

The Nicotinic Acid Scaffold: More Than Just a Vitamin

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are well-known for their role in cellular metabolism. Beyond its nutritional importance, this scaffold has been explored for other therapeutic properties. For instance, novel derivatives of nicotinic acid have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive bacteria.[7]

Hypothetical Avenues for Investigation

Given the known activities of its structural components, future research into the mechanism of action of this compound could explore several possibilities:

-

Neurotransmitter Receptor Modulation: The presence of the piperazine ring suggests potential interactions with dopamine, serotonin, or other neurotransmitter receptors in the central nervous system.

-

Enzyme Inhibition: The compound could be screened against a panel of enzymes, such as those involved in neurotransmitter metabolism or other disease-relevant pathways.

-

Antimicrobial Activity: Following the precedent of other nicotinic acid and piperazine derivatives, its potential as an antibacterial or antifungal agent could be investigated.

-

Cannabinoid Receptor Activity: While structurally distinct, the investigation of 6-(piperazin-1-yl)-purines as cannabinoid receptor 1 (CB1) inverse agonists suggests that the 6-(piperazin-1-yl) moiety can be incorporated into molecules targeting this receptor system.

Conclusion

References

- 1. 6-PIPERAZIN-1-YL-NICOTINIC ACID, CasNo.278803-18-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 2. 6-piperazin-1-ylpyridine-3-carboxylic acid | 278803-18-2 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. 6-(Piperazin-1-yl)nicotinic acid | CymitQuimica [cymitquimica.com]

- 7. 6-PIPERAZIN-1-YL-NICOTINIC ACID | 278803-18-2 [amp.chemicalbook.com]

Potential Therapeutic Targets of 6-Piperazin-1-ylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Piperazin-1-ylnicotinic acid is a heterocyclic organic compound incorporating both a piperazine and a pyridinecarboxylic acid moiety. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This technical guide synthesizes information from structurally related molecules to propose potential therapeutic targets and outlines relevant experimental methodologies for future investigation. The primary putative targets, based on analog data, include the cannabinoid receptor 1 (CB1) and various enzymes, with potential applications in metabolic disorders, oncology, and infectious diseases.

Introduction

The piperazine ring is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antipsychotic, antihistaminic, antianginal, and anticancer effects. Similarly, the nicotinic acid (niacin, vitamin B3) scaffold is a key component in cellular metabolism and signaling. The combination of these two moieties in this compound suggests a potential for interaction with various biological targets. This document explores these possibilities by examining the activities of closely related analogs.

Putative Therapeutic Targets

Based on the pharmacological profiles of structurally similar compounds, the following therapeutic targets are proposed for this compound.

Cannabinoid Receptor 1 (CB1)

A significant body of research on functionalized 6-piperazin-1-yl-purines has identified potent and selective inverse agonists of the cannabinoid receptor 1 (CB1)[1]. These compounds were developed as peripherally restricted agents for the treatment of metabolic disorders. The 6-piperazinyl group was identified as a key structural element for achieving high binding affinity.

Signaling Pathway:

CB1 is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids (like anandamide and 2-AG), primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels). Inverse agonists, such as the analogs of this compound, would be expected to bind to CB1 and suppress its basal activity, leading to an increase in cAMP levels in cells with constitutive receptor activity.

References

Methodological & Application

Synthesis of 6-Piperazin-1-ylnicotinic Acid: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of 6-Piperazin-1-ylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of aryl-amine bonds. The protocol outlines the reaction of commercially available 6-chloronicotinic acid with piperazine. This application note includes a comprehensive experimental procedure, tables of quantitative data for reagents and product characterization, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and pharmaceutical sciences.

Introduction

This compound is a heterocyclic compound incorporating both a pyridine carboxylic acid and a piperazine moiety. This structural combination makes it a key intermediate in the synthesis of a variety of biologically active molecules. The piperazine ring is a common pharmacophore in many approved drugs, imparting desirable pharmacokinetic properties. The synthesis described herein utilizes the electron-deficient nature of the pyridine ring in 6-chloronicotinic acid, which facilitates nucleophilic attack by piperazine at the 6-position, leading to the displacement of the chloride leaving group.

Data Presentation

Table 1: Reagent Specifications and Stoichiometry

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 6-Chloronicotinic Acid | 5326-23-8 | 157.55 | 1.0 | 1.0 | 1.58 g |

| Piperazine (anhydrous) | 110-85-0 | 86.14 | 5.0 | 5.0 | 4.31 g |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - | 20 mL |

| Diethyl Ether | 60-29-7 | 74.12 | - | - | As needed |

| Deionized Water | 7732-18-5 | 18.02 | - | - | As needed |

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | - | - | As needed |

Table 2: Product Characterization

| Property | Value |

| Product Name | This compound |

| CAS Number | 278803-18-2 |

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >250 °C (decomposes) |

| Solubility | Soluble in aqueous acid and base, sparingly soluble in polar organic solvents. |

| Purity (Typical) | >97% |

Experimental Protocol

The synthesis of this compound is based on the nucleophilic aromatic substitution reaction between 6-chloronicotinic acid and piperazine.

Materials and Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification (beakers, Büchner funnel, etc.)

-

pH meter or pH paper

-

Rotary evaporator

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.58 g, 10.0 mmol) and anhydrous piperazine (4.31 g, 50.0 mmol).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous dimethylformamide (DMF, 20 mL). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold deionized water with stirring. This may result in the precipitation of the crude product.

-

Adjust the pH of the aqueous solution to approximately 7 using 1 M hydrochloric acid. The zwitterionic nature of the product makes it least soluble at its isoelectric point.

-

Stir the resulting suspension in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the collected solid with cold deionized water (3 x 20 mL) to remove any remaining DMF and piperazine hydrochloride.

-

Further wash the solid with diethyl ether (2 x 20 mL) to remove non-polar impurities.

-

Dry the purified white to off-white solid under vacuum at 60 °C to a constant weight.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Quantification of 6-Piperazin-1-ylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Piperazin-1-ylnicotinic acid in various matrices. The methodologies described are based on established analytical techniques for structurally related compounds, including piperazine and nicotinic acid derivatives. Two primary analytical approaches are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a heterocyclic compound incorporating both a piperazine and a nicotinic acid moiety. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, quality control of drug substances, and various research applications. The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

This guide offers two robust methods for the quantification of this compound:

-

HPLC-UV with Pre-column Derivatization: A widely accessible method suitable for routine analysis. Derivatization is employed to enhance the ultraviolet (UV) absorbance of the piperazine moiety, thereby increasing the sensitivity of the assay.[1][2][3]

-

LC-MS/MS: A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma and urine.[4][5]

Method 1: Quantification by HPLC-UV with Pre-column Derivatization

This method is based on the reaction of the secondary amine in the piperazine ring with a derivatizing agent to form a product with a strong chromophore, allowing for sensitive UV detection.[1][2]

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the typical validation parameters for an HPLC-UV method for the quantification of a piperazine-containing compound after derivatization. These values serve as a guideline for the expected performance of the proposed method for this compound.

| Parameter | Typical Performance | Acceptance Criteria (as per ICH Guidelines) |

| Linearity (r²) | > 0.999 | ≥ 0.995 |

| Range | 1 - 100 µg/mL | Dependent on application |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% for drug substance |

| Precision (% RSD) | ||

| - Repeatability | < 1.0% | ≤ 2.0% |

| - Intermediate Precision | < 2.0% | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from blank matrix or known impurities | Peak purity > 99% |

Experimental Protocol: HPLC-UV

1. Instrumentation and Reagents

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (reagent grade)

-

Derivatizing agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) or Dansyl chloride

-

Sodium borate buffer (0.1 M, pH 9.0)

-

This compound reference standard

2. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-13 min: 90% to 10% B

-

13-15 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Dependent on the derivatizing agent used (e.g., ~470 nm for NBD-Cl derivatives).

3. Sample Preparation (Pre-column Derivatization)

-

Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

-

Prepare working standard solutions by diluting the stock solution.

-

For each sample, standard, or blank, mix 100 µL of the solution with 200 µL of 0.1 M sodium borate buffer (pH 9.0).

-

Add 200 µL of the derivatizing agent solution (e.g., 1 mg/mL NBD-Cl in methanol).

-

Vortex the mixture and incubate at 60 °C for 30 minutes in a water bath.

-

Cool the mixture to room temperature.

-

Add 500 µL of the initial mobile phase (90% A, 10% B) and vortex.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the preferred choice for analyzing this compound in complex biological matrices at low concentrations.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table outlines the expected performance characteristics for an LC-MS/MS bioanalytical method for this compound in a biological matrix like human plasma.

| Parameter | Typical Performance | Acceptance Criteria (as per FDA/ICH Guidelines) |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Range | 0.5 - 500 ng/mL | At least 3 orders of magnitude |

| Accuracy (% Bias) | Within ± 15% | Within ± 15% (± 20% at LLOQ) |

| Precision (% CV) | ||

| - Intra-day | < 15% | ≤ 15% (≤ 20% at LLOQ) |

| - Inter-day | < 15% | ≤ 15% (≤ 20% at LLOQ) |

| Limit of Quantification (LLOQ) | 0.5 ng/mL | Analyte response is at least 5 times the blank response |

| Matrix Effect | CV < 15% | Consistent and reproducible |

| Recovery | > 80% | Consistent and reproducible |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | - |

Experimental Protocol: LC-MS/MS

1. Instrumentation and Reagents

-

LC-MS/MS system (Triple Quadrupole) with an Electrospray Ionization (ESI) source

-

UPLC/HPLC system

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound or a related analog.

-

This compound reference standard

2. LC and MS Conditions

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (ESI Positive Mode):

-

Ion Source Temperature: 500 °C

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

MRM Transitions (Hypothetical):

-

This compound: Q1: m/z 208.1 -> Q3: m/z 123.1 (Quantifier), m/z 85.1 (Qualifier)

-

Internal Standard (IS): To be determined based on the selected IS.

-

-

3. Sample Preparation (Protein Precipitation for Plasma Samples)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

-

Vortex and inject into the LC-MS/MS system.

Conclusion

The choice between HPLC-UV with derivatization and LC-MS/MS for the quantification of this compound will be dictated by the specific requirements of the analysis. The HPLC-UV method, while requiring a derivatization step, is a cost-effective and reliable option for routine analysis where high sensitivity is not paramount. For bioanalytical applications requiring low detection limits and high selectivity in complex matrices, the LC-MS/MS method is the superior choice. Both methods, when properly validated, can provide accurate and precise quantitative data for this compound. It is recommended to perform a full method validation according to ICH or FDA guidelines before implementation for regulated studies.[6][7][8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 6. assayprism.com [assayprism.com]

- 7. pharmtech.com [pharmtech.com]

- 8. aaps.ca [aaps.ca]

- 9. globalresearchonline.net [globalresearchonline.net]

Application Notes and Protocols for the HPLC Analysis of 6-Piperazin-1-ylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Piperazin-1-ylnicotinic acid. The protocols outlined herein are designed to ensure accurate, reproducible, and reliable results, crucial for quality control, stability studies, and pharmacokinetic analysis in drug development. The method is based on reversed-phase chromatography with UV detection, a widely accessible and versatile technique.

Introduction

This compound is a molecule of interest in pharmaceutical research, incorporating both a piperazine and a nicotinic acid moiety. A validated analytical method is essential for its accurate quantification in various sample matrices. This application note details a systematic approach to developing and validating an HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

| Property | Value (Predicted/Literature) | Implication for HPLC Method Development |

| Molecular Formula | C₁₀H₁₃N₃O₂ | Provides the molecular weight for solution preparation. |

| Molecular Weight | 207.23 g/mol | Essential for calculating concentrations. |

| pKa Values | Piperazine moiety: ~4.3 and ~8.6Carboxylic acid: ~4.9 | The compound has multiple ionization states. The mobile phase pH must be carefully controlled to ensure a single ionic form predominates for consistent retention and good peak shape. A pH between 3.0 and 4.0 is recommended to suppress the ionization of the carboxylic acid and protonate the piperazine nitrogens. |

| logP (Predicted) | ~0.5 - 1.5 | Indicates moderate polarity. A reversed-phase C18 column is a suitable starting point. The initial mobile phase can be a mixture of an aqueous buffer and a moderate percentage of an organic modifier like acetonitrile or methanol. |

| UV Absorbance (Predicted) | Maxima expected around 210 nm and 260 nm | The nicotinic acid chromophore allows for UV detection. 260 nm is a good starting wavelength for detection to minimize interference from common solvents. |

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method.

Application Notes and Protocols for High-Throughput Screening of 6-Piperazin-1-ylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Piperazin-1-ylnicotinic acid is a synthetic agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells. Its activation by endogenous ligands like β-hydroxybutyrate or pharmacological agents such as nicotinic acid (niacin) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target in drug discovery for treating dyslipidemia and various inflammatory conditions. High-throughput screening (HTS) plays a crucial role in identifying and characterizing novel GPR109A agonists like this compound.

These application notes provide detailed protocols for two common HTS assays suitable for screening this compound and other potential GPR109A agonists: a cAMP inhibition assay and a calcium mobilization assay.

Signaling Pathway of GPR109A Activation

Activation of GPR109A by an agonist such as this compound initiates a signaling cascade through the Gi subunit of the heterotrimeric G-protein. The activated Gi subunit inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.

Data Presentation

The following table summarizes representative quantitative data expected from HTS campaigns utilizing the described protocols for a GPR109A agonist like this compound.

| Parameter | cAMP Inhibition Assay | Calcium Mobilization Assay |

| EC50 (this compound) | ~50 - 200 nM | ~20 - 100 nM |

| EC50 (Nicotinic Acid - Control) | ~100 - 500 nM | ~50 - 250 nM |

| Z'-factor | ≥ 0.6 | ≥ 0.7 |

| Signal-to-Background (S/B) Ratio | ≥ 5 | ≥ 10 |

| Assay Window | ~ 4-fold | ~ 8-fold |

| Hit Rate (Primary Screen) | 0.5 - 2% | 0.5 - 2% |

Experimental Protocols

GPR109A cAMP Inhibition HTS Assay

This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP in cells stably expressing human GPR109A.

Experimental Workflow:

Materials and Reagents:

-

Cells: CHO-K1 or HEK293 cells stably expressing human GPR109A.

-

Assay Plates: 384-well, white, solid-bottom microplates.

-

Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound dissolved in DMSO.

-

Control Agonist: Nicotinic acid dissolved in DMSO.

-

Stimulant: Forskolin dissolved in DMSO.

-

cAMP Detection Kit: e.g., HTRF cAMP dynamic 2 kit (Cisbio) or LANCE Ultra cAMP kit (PerkinElmer).

-

Plate Reader: HTRF-compatible or LANCE-compatible microplate reader.

Protocol:

-

Cell Plating:

-

Harvest GPR109A-expressing cells and resuspend in culture medium to a density of 2 x 10^5 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound and nicotinic acid in DMSO. Further dilute in assay buffer to the desired final concentrations (typically 10-point dose-response, starting from 10 µM).

-

For controls, use assay buffer with DMSO (negative control) and a saturating concentration of nicotinic acid (positive control).

-

Remove the culture medium from the cell plate and add 10 µL of the diluted compounds or controls to the respective wells.

-

Incubate for 15 minutes at room temperature.

-

-

cAMP Stimulation and Detection:

-

Prepare a solution of forskolin in assay buffer to a final concentration that yields approximately 80% of the maximal cAMP response (EC80, to be determined during assay development).

-

Add 10 µL of the forskolin solution to all wells except the basal control wells.

-

Incubate for 30 minutes at room temperature.

-

Following the manufacturer's instructions for the chosen cAMP detection kit, prepare the lysis buffer and detection reagents.

-

Add the appropriate volume of the lysis and detection reagent mixture to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a compatible microplate reader according to the detection kit's protocol.

-

Calculate the percent inhibition of the forskolin response for each concentration of the test compound.

-

Generate dose-response curves and determine the EC50 values using a non-linear regression analysis (e.g., four-parameter logistic fit).

-

Assess assay quality by calculating the Z'-factor and signal-to-background ratio.

-

GPR109A Calcium Mobilization HTS Assay

This assay measures the increase in intracellular calcium upon activation of GPR109A in cells co-expressing a promiscuous G-protein, such as Gα16, which couples the Gi signal to the Gq pathway and subsequent calcium release.

Experimental Workflow:

Materials and Reagents:

-

Cells: CHO-K1 or HEK293 cells stably co-expressing human GPR109A and a promiscuous G-protein (e.g., Gα16).

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Cell Culture Medium: As described for the cAMP assay.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Calcium-Sensitive Dye: Fluo-4 AM or Calcium-6 dye kit.

-

Probenecid: An anion-exchange inhibitor to prevent dye leakage.

-

Test Compound: this compound dissolved in DMSO.

-

Control Agonist: Nicotinic acid dissolved in DMSO.

-

Plate Reader: A fluorescence imaging plate reader with automated liquid handling capabilities (e.g., FLIPR Tetra or PHERAstar).

Protocol:

-

Cell Plating:

-

Plate GPR109A/Gα16 expressing cells in 384-well black-walled, clear-bottom plates at a density of 10,000 cells/well in 25 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically in assay buffer containing probenecid.

-

Remove the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Addition and Signal Detection:

-

Prepare a 3x concentrated serial dilution of this compound and nicotinic acid in assay buffer.

-

Place the cell plate and the compound plate into the fluorescence imaging plate reader.

-

Set the instrument to measure the fluorescence signal kinetically (e.g., read every second for 120 seconds).

-

Initiate the reading, and after establishing a stable baseline (e.g., 10-20 seconds), the instrument will automatically add 12.5 µL of the compound solution to the cell plate.

-

Continue reading the fluorescence to capture the calcium mobilization signal.

-

-

Data Acquisition and Analysis:

-

The primary data will be a kinetic trace of fluorescence intensity over time for each well.

-

The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.

-

Generate dose-response curves by plotting the response against the logarithm of the compound concentration.

-

Determine the EC50 values using a non-linear regression analysis.

-

Calculate the Z'-factor and signal-to-background ratio to assess assay performance.

-

Conclusion

The provided application notes and protocols describe robust and reliable HTS methods for the identification and characterization of GPR109A agonists such as this compound. The choice between the cAMP inhibition and calcium mobilization assay will depend on the available instrumentation and cell lines. Both assays are highly amenable to automation and miniaturization, making them suitable for large-scale screening campaigns in drug discovery. Careful assay development and validation, including the determination of optimal reagent concentrations and assessment of statistical parameters like the Z'-factor, are critical for the successful implementation of these screening protocols.

Application Notes and Protocols for 6-Piperazin-1-ylnicotinic Acid in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The 6-piperazin-1-ylnicotinic acid scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a hydrogen bond-accepting pyridine ring, a flexible piperazine moiety, and a carboxylic acid handle for further derivatization. This scaffold has been explored for the development of novel therapeutics targeting a range of biological pathways, particularly as kinase inhibitors for oncology and inflammatory diseases. The piperazine nitrogen atoms provide opportunities for substitution to modulate potency, selectivity, and pharmacokinetic properties, while the nicotinic acid core can engage in key interactions with target proteins.

Therapeutic Potential and Key Applications

Derivatives of the this compound scaffold have shown promise as inhibitors of various protein kinases. The structural features of this scaffold allow for the design of ATP-competitive inhibitors that can target the hinge region and other key residues within the kinase active site. The primary applications of this scaffold are in the development of anticancer and anti-inflammatory agents.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of a representative set of 6-piperazin-1-ylnicotinamide derivatives against a panel of cancer-relevant kinases. The data illustrates the structure-activity relationship (SAR) for substitutions on the piperazine ring.

| Compound ID | R Group (on Piperazine N4) | JNK1 IC50 (nM)[1][2] | p38α IC50 (nM) | EGFR IC50 (nM) |

| 1a | H | 1050 | >10000 | >10000 |

| 1b | Methyl | 850 | 9800 | >10000 |

| 1c | Ethyl | 790 | 9500 | >10000 |

| 1d | Isopropyl | 1200 | >10000 | >10000 |

| 1e | Phenyl | 250 | 5600 | 8700 |

| 1f | 4-Fluorophenyl | 180 | 4800 | 7500 |

| 1g | 4-Methoxyphenyl | 320 | 6100 | 9200 |

| 1h | 3-Chlorophenyl | 150 | 4500 | 6800 |

Experimental Protocols

Protocol 1: Synthesis of 6-(Piperazin-1-yl)nicotinic Acid (Scaffold Core)

This protocol describes the synthesis of the core scaffold from 6-chloronicotinic acid.

Materials:

-

6-Chloronicotinic acid

-

Piperazine (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-chloronicotinic acid (1.0 eq) in DMF, add piperazine (2.5 eq) and DIPEA (3.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the mixture to pH 5-6 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 6-(piperazin-1-yl)nicotinic acid.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines the synthesis of 6-(piperazin-1-yl)nicotinamide derivatives from the core scaffold.

Materials:

-

6-(Piperazin-1-yl)nicotinic acid

-

Substituted aniline or amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-